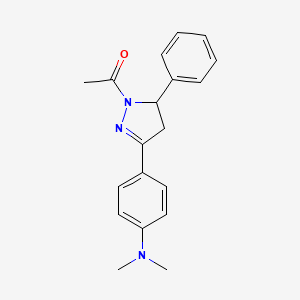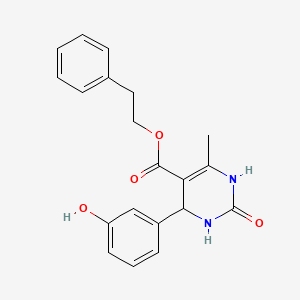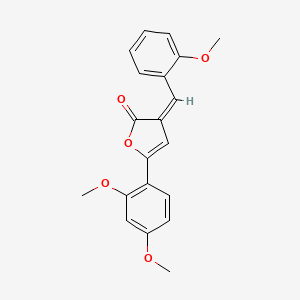
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, also known as DIDA, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. This property has made DIDA an attractive candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用機序
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from degrading dopamine. This leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, as well as neuroprotective and antioxidant effects. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potent inhibition of MAO-B, which can be useful in studying the role of dopamine in the brain. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective and antioxidant effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. One limitation of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, including the development of new and more efficient synthesis methods, as well as the investigation of its potential therapeutic applications in the treatment of other neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms underlying (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile's neuroprotective and antioxidant effects, which may lead to the development of new treatments for neurodegenerative diseases.
合成法
The synthesis of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile involves several steps, starting with the reaction of 2,3-dimethylaniline with ethyl 2-chloroacetate to form the intermediate ethyl 2-(2,3-dimethylphenyl)acetate. This intermediate is then reacted with sodium cyanide to form the nitrile group, which is subsequently reduced to the primary amine using lithium aluminum hydride. The resulting amine is then cyclized using acetic anhydride to form the final product, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile.
科学的研究の応用
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(2)9-10-5-3-4-6-11(10)12(15-13)7-8-14/h3-6H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNALGWUNJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)


![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)